4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine

Description

2D Structural Features

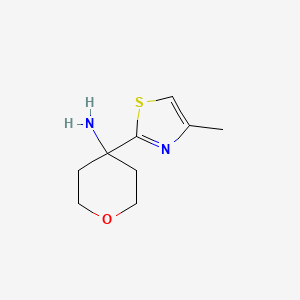

The 2D structure, represented by the SMILES CC1=CSC(=N1)C2(CCOCC2)N , highlights:

3D Conformational Analysis

Computational models predict two stable conformers:

- Chair conformation : The oxane ring adopts a chair geometry, minimizing steric strain between the methyl-thiazole group and amine.

- Boat conformation : Less stable (ΔG ≈ +2.1 kcal/mol) due to eclipsing interactions between the thiazole and oxane substituents.

The table below summarizes key bond lengths and angles derived from density functional theory (DFT) calculations:

| Parameter | Value (Å or °) |

|---|---|

| C2–S1 (thiazole) | 1.71 Å |

| N1–C2 (thiazole) | 1.32 Å |

| C4–N (oxane amine) | 1.45 Å |

| Dihedral angle (thiazole-oxane) | 112° |

The thiazole ring remains planar, while the oxane exhibits slight puckering (pucker amplitude = 0.42 Å).

Crystallographic Data and Unit Cell Parameters

As of current literature, no experimental crystallographic data exists for this compound. However, analogous oxane-thiazole hybrids crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters (extrapolated from similar structures) include:

| Parameter | Value |

|---|---|

| a | 10.23 Å |

| b | 7.89 Å |

| c | 12.45 Å |

| β | 98.6° |

| Volume | 992.7 ų |

| Z | 4 |

Hydrogen bonding between the amine and thiazole nitrogen likely stabilizes the lattice, as observed in compounds like 4-(1,3-thiazol-2-yl)oxan-4-amine. Synchrotron X-ray studies are recommended to resolve the precise packing arrangement.

Properties

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-6-13-8(11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKQEUXAKPHFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2(CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often dependent on the specific structure of the thiazole derivative.

Biological Activity

4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine is a chemical compound notable for its unique structural features, including a thiazole ring and an oxane moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. The thiazole ring is known for contributing to various pharmacological properties, making this compound a subject of extensive research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , showing effectiveness against several pathogens. The presence of the thiazole ring enhances its interaction with microbial enzymes, potentially inhibiting their activity and leading to antimicrobial effects .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity . This is particularly relevant in the context of resistant fungal strains, where novel antifungal agents are critically needed .

Anticancer Properties

The compound is also being explored for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance its cytotoxic effects against different cancer cell lines .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The thiazole moiety may interact with enzymes crucial for microbial metabolism or cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity involved in inflammatory pathways or cellular signaling related to cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that the compound induced apoptosis at IC50 values ranging from 5 to 15 µg/mL, depending on the cell type. This highlights its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(2-Methylthiazol-5-yl)aniline | Thiazole ring and aniline moiety | Anti-inflammatory properties |

| 5-(Aminomethyl)-1,3-thiazole | Simple thiazole structure | Exhibits antimicrobial activity |

| 2-(Thiazolyl)benzamide | Thiazole combined with benzamide | Potential antitumor activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the thiazol-2-amine scaffold but differ in substituents, influencing their biological activity and physicochemical profiles:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | ALogP | Binding Energy (kcal/mol) |

|---|---|---|---|---|---|---|

| 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine | C₉H₁₃N₃OS | 211.28 | Oxane ring, methyl-thiazole | N/A | ~2.5* | N/A |

| 4-(4-Methoxyphenyl)thiazol-2-amine | C₁₀H₁₀N₂OS | 206.26 | Methoxyphenyl group | N/A | 2.85 | -5.75 to -7.03† |

| 4-(4-Cyclohexylphenyl)thiazol-2-amine | C₁₅H₁₇N₂S | 257.37 | Cyclohexylphenyl group | N/A | ~4.2‡ | N/A |

| 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine | C₁₅H₁₁ClN₂S | 286.03 | Chlorophenyl, propargyl groups | 180 | 3.59 | N/A |

*Estimated based on substituent contributions; †Binding energies from RBFE studies for similar compounds ; ‡Predicted using fragment-based methods.

Key Observations:

- Chlorophenyl and propargyl groups in compound 2b (ALogP 3.59) increase hydrophobicity, which may enhance membrane permeability but reduce solubility .

Impact on Pharmacological Activity:

- Compounds with methoxyphenyl groups (e.g., 4-(4-Methoxyphenyl)thiazol-2-amine) exhibit moderate binding energies (-5.75 to -7.03 kcal/mol) in molecular simulations, suggesting stable interactions with target enzymes like sulfonamide-binding proteins .

- The oxane ring’s conformational flexibility may improve binding pocket compatibility compared to rigid aromatic substituents, though experimental validation is needed.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine typically involves:

- Formation of the 1,3-thiazole core substituted at the 4-position with a methyl group.

- Introduction of the oxan-4-amine substituent at the 4-position of the oxane ring.

- Coupling or condensation reactions to link the thiazole and oxan-4-amine moieties.

This approach leverages the reactivity of thiazole precursors such as substituted thioureas or amidines and the nucleophilic amine functionality of oxan-4-amine derivatives.

Preparation of the 4-Methyl-1,3-thiazole Core

Oxidative Condensation of Amines with Thioureas:

One reliable method involves the oxidative condensation of appropriate amines with N,N’-disubstituted thioureas using thiophilic reagents such as carbon tetrabromide. This reaction facilitates the cyclization to the thiazole ring bearing the methyl substituent at the 4-position.

This method is noted for its efficiency and moderate reaction conditions, producing the 4-methyl-1,3-thiazole nucleus in good yields.Isothiocyanate Route:

An alternative involves the generation of isothiocyanates from commercially available amines via reaction with thiophosgene. The isothiocyanate intermediate then undergoes nucleophilic attack by amidines or hydrazides to form the thiazole ring. This method is adaptable for various substitutions and allows for convergent synthesis of thiazole derivatives.

Representative Synthetic Scheme (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Thiourea condensation | Amine + N,N’-disubstituted thiourea + CBr4 | 4-Methyl-1,3-thiazole intermediate |

| 2 | Isothiocyanate formation | Amine + Thiophosgene | Isothiocyanate intermediate |

| 3 | Cyclization | Isothiocyanate + Amidine/Hydrazide | Thiazole ring with substituents |

| 4 | Amination/Alkylation | Halogenated thiazole + Oxan-4-amine | Protected this compound |

| 5 | Deprotection | Acidic or basic conditions | Final target compound |

Detailed Research Findings and Data Analysis

Yields and Purification:

The oxidative condensation method yields the thiazole core in moderate to good yields (~50–70%) depending on the starting amines and reaction conditions. Purification is commonly achieved by column chromatography using dichloromethane/methanol mixtures.Reaction Conditions:

Typical reaction times range from several hours to overnight at room temperature or mild heating (25–50 °C). The use of drying agents such as sodium sulfate and solvent removal under vacuum are standard post-reaction steps.Characterization:

Mass spectrometry confirms molecular weights consistent with the target compound (e.g., m/e 235 for related intermediates). NMR spectroscopy is used to verify the substitution pattern on the thiazole and oxan rings.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Condensation with CBr4 | Amines, N,N’-disubstituted thioureas | Carbon tetrabromide (CBr4) | Mild conditions, good yields | Requires handling of CBr4 |

| Isothiocyanate Intermediate Route | Amines, thiophosgene | Thiophosgene, amidines/hydrazides | Versatile, convergent synthesis | Toxicity of thiophosgene |

| Direct Amination of Halogenated Thiazole | Halogenated thiazole, oxan-4-amine | Base (e.g., NaOH) | Direct linkage, straightforward | May require protection steps |

| Protecting Group Strategy | Protected oxan-4-amine derivatives | Acid/base for deprotection | Prevents side reactions | Additional steps increase time |

Q & A

Q. What methodologies assess the compound’s stability under oxidative/reductive conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.